(R)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid
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Overview
Description
®-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The dichlorophenyl moiety is introduced through a substitution reaction using appropriate halogenated precursors .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
®-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), triethylamine, potassium permanganate, osmium tetroxide, hydrogen gas, nickel, rhodium, lithium aluminum hydride, and sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
®-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid has several scientific research applications:
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Mechanism of Action
The mechanism of action of ®-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The dichlorophenyl moiety can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid: The enantiomer of the compound with similar properties but different biological activities.
®-3-(Boc-amino)-4-(2,4-dichlorophenyl)butanoic acid: A structural isomer with a different substitution pattern on the phenyl ring.
®-3-(Boc-amino)-4-(2,3-difluorophenyl)butanoic acid: A fluorinated analog with potentially different reactivity and biological properties.
Uniqueness
®-3-(Boc-amino)-4-(2,3-dichlorophenyl)butanoic acid is unique due to its specific combination of a Boc-protected amino group and a dichlorophenyl moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3R)-4-(2,3-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-10(8-12(19)20)7-9-5-4-6-11(16)13(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHCETIVMYRUKF-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C(=CC=C1)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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